molecular formula C12H16ClNO2 B1448211 Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate CAS No. 1823776-99-3

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate

Cat. No. B1448211
M. Wt: 241.71 g/mol
InChI Key: FGDTYRCTJWKWLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is C12H16ClNO2 . The molecular weight is 241.71 .


Physical And Chemical Properties Analysis

The predicted boiling point of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is 314.2±37.0 °C . The predicted density is 1.133±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -0.05±0.10 .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis

    • Field : Crystallography .
    • Application : This compound has been used in the synthesis of a complex organic molecule .
    • Method : The synthesis involved several steps, including the use of this compound as a starting material .
    • Results : The final product was a complex molecule with the formula C36H32ClN3O7 .
  • Chemoselective N-tert-butoxycarbonylation

    • Field : Organic Chemistry .
    • Application : A similar compound, tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, has been used as a chemoselective N-tert-butoxycarbonylation reagent .
    • Method : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
    • Results : The Boc carrier was easily recyclable, and has great application prospects for industrial production .
  • Synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine

    • Field : Biochemistry .
    • Application : A similar compound, tert-Butyl 2,2,2-trichloroacetimidate, has been used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine .
    • Method : The synthesis involved several steps, including the use of this compound as a starting material .
    • Results : The final product was a complex molecule used as a caged building block .
  • Antibacterial Activities

    • Field : Microbiology .
    • Application : Similar compounds have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Method : The compounds were tested in vitro at concentrations of 10 μg/disc .
    • Results : The results of these tests were not provided in the source .

Safety And Hazards

“Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDTYRCTJWKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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